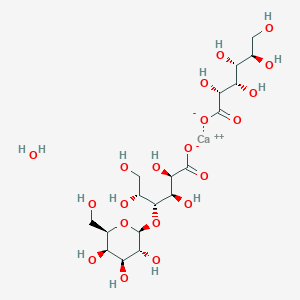
Acide 4-(diméthylamino)benzènesulfonique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of "Benzenesulfonic acid, 4-(dimethylamino)-" involves various chemical reactions that enable the introduction of specific functional groups to its benzene ring. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the compound's versatility in forming structurally complex molecules through condensation reactions (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of "Benzenesulfonic acid, 4-(dimethylamino)-" has been elucidated through various spectroscopic and crystallographic techniques. The crystal structure of related compounds, such as bis-dimethylaminoethylamide of 4,4′-biphenyl disulfonic acid bis-benzenesulfomethylate (benzodisuphene), reveals insights into the spatial arrangement and intermolecular interactions within the crystal lattice (Khromov-Borisov et al., 1969).
Chemical Reactions and Properties
The chemical reactivity of "Benzenesulfonic acid, 4-(dimethylamino)-" derivatives is highlighted by their participation in various chemical reactions, such as chloromethylation, which significantly alters their chemical and physical properties. The chloromethylation of 3-(4'-dimethylaminophenylazo)benzenesulfonic acid and its dyeing characteristics offer insights into the compound's utility in material science and industrial applications (Ogawa et al., 1971).
Physical Properties Analysis
The physical properties of "Benzenesulfonic acid, 4-(dimethylamino)-" derivatives, such as solubility, melting point, and crystal morphology, are crucial for understanding their behavior in different environments. Studies on the green synthesis and physicochemical properties of cocrystals involving derivatives of "Benzenesulfonic acid, 4-(dimethylamino)-" provide valuable data on their solubility and crystal growth, which are essential for their application in various fields (Rai et al., 2017).
Chemical Properties Analysis
The chemical properties of "Benzenesulfonic acid, 4-(dimethylamino)-" derivatives, including their reactivity towards different reagents and conditions, are fundamental to their application in synthesis and material science. The study on the synthesis, characterization, and crystallographic studies of 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol showcases the compound's versatility and potential for forming structurally diverse molecules (Kurian et al., 2013).
Applications De Recherche Scientifique
C8H11NO3S C_8H_{11}NO_3S C8H11NO3S
, joue un rôle important dans divers domaines scientifiques en raison de ses propriétés chimiques uniques .Synthèse de composés hétérocycliques
Acide 4-(diméthylamino)benzènesulfonique : est utilisé comme matière de départ dans la synthèse de composés hétérocycliques, tels que les isoxazolones. Ces composés ont suscité l'intérêt pour leur potentiel pharmacologique, notamment leurs propriétés antibactériennes, anticonvulsivantes et anticancéreuses. L'utilisation de catalyseurs tels que les nanoparticules d'argent sur des oxydes de support commerciaux a été explorée pour améliorer les rendements de ces synthèses, conformément aux principes de la chimie verte .
Recherche photophysique
L'influence du composé sur les propriétés photophysiques des acides para-aminobenzoïques a été étudiée de manière approfondie. Ces recherches sont cruciales pour comprendre le comportement de ces composés à différents niveaux de pH, ce qui est vital pour les applications en spectroscopie et le développement de méthodes de détection sensibles pour des substances telles que la tétracaïne .
Dégradation des colorants
En science environnementale, les dérivés de l'This compound sont étudiés pour leur rôle dans la dégradation réductrice de colorants tels que le bleu de méthylène. Ce processus est essentiel pour le traitement des eaux usées contaminées par les colorants, où le composé contribue à décomposer les molécules de colorants complexes en substances moins nocives .
Catalyse
Le composé sert de catalyseur en synthèse organique, notamment dans la création de dérivés de benzylidène-méthylisoxazolone. Ces dérivés sont synthétisés en utilisant des aldéhydes comme molécules de départ, et la présence de l'This compound a montré qu'elle améliorait considérablement les rendements réactionnels .
Chimie analytique
En tant que réactif analytique, l'This compound est impliqué dans la synthèse de colorants azoïques, qui sont utilisés comme indicateurs de pH. Ces indicateurs, tels que l'orange de méthyle, sont des outils essentiels dans les titrages et autres procédures analytiques pour déterminer l'acidité ou l'alcalinité des solutions .
Synthèse de nanomatériaux
Le composé est également essentiel dans la synthèse de nanomatériaux. Par exemple, il est utilisé dans la préparation de composites de fer zérovalent à l'échelle nanométrique (nZVI), qui sont appliqués à la remédiation environnementale, notamment à l'élimination des polluants des sources d'eau .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(dimethylamino)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBBVPCVQEVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059529 | |
| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121-58-4 | |
| Record name | 4-(Dimethylamino)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylsulfanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethylsulfanilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8J8F96QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(dimethylamino)benzenesulfonic acid azide in the reaction with βH-ynamines?
A1: While most sulfonyl azides react with βH-ynamines to directly yield guanyldiazomethanes, 4-(dimethylamino)benzenesulfonic acid azide exhibits unique behavior. [] It initially forms a stable 1-[4-(dimethylamino)benzenesulfonyl]-5-(diphenylamino)-1,2,3-triazole intermediate. This triazole exists in equilibrium with its diazo isomer (the guanyldiazomethane) in chloroform solution. [] This observation provides valuable insight into the mechanism of diazo group transfer reactions involving sulfonyl azides and βH-ynamines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)




![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
